molecular formula C18H19N3O3S2 B2876556 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1030089-33-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2876556
CAS RN: 1030089-33-8
M. Wt: 389.49
InChI Key: IQFBEOSGQDVKTB-UHFFFAOYSA-N
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Description

The compound “2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide” is a chemical compound with the molecular formula C19H21N3O3S2 and a molecular weight of 403.52. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide family .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a common scaffold in medicinal chemistry . The ring can have various functional groups attached to it, which are responsible for its activity .

Scientific Research Applications

Pharmacological Applications

Research on thiadiazole compounds, such as the one , has shown significant promise in the development of new therapeutic agents. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), suggesting their potential in cancer therapy due to their ability to inhibit the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Organic Synthesis and Material Science Applications

The synthesis and functionalization of thiadiazole derivatives have been extensively explored for various applications, including the development of new materials. For instance, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, demonstrating the versatility of thiadiazole derivatives in creating compounds with potential applications in agriculture and pest control (Fadda et al., 2017).

Anticancer Research

The exploration of thiadiazole derivatives for anticancer applications is a prominent area of research. New benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have been designed, synthesized, and tested for their anticancer activities against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds exhibited moderate to good inhibitory activity, highlighting the potential of thiadiazole derivatives in anticancer drug development (Kamal et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target, the PI3Kδ enzyme, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the PI3Kδ enzyme affects several biochemical pathways. For instance, it can impact pathways related to cell growth and proliferation , potentially leading to antiproliferative effects . The compound may also affect pathways related to cell survival , which could have implications for cell death and apoptosis .

Pharmacokinetics

The compound’s bioavailability could be influenced by factors such as its chemical structure and the presence of functional groups .

Result of Action

The inhibition of the PI3Kδ enzyme by this compound can lead to significant cellular effects. For example, it has been shown to significantly inhibit the proliferation of human B-cell SU-DHL-6 . This suggests that the compound could have potential therapeutic applications in conditions characterized by abnormal cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other molecules or compounds in the environment could potentially interact with the compound, influencing its efficacy .

properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-21-15-11-7-8-12-16(15)26(23,24)19-18(21)25-13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBEOSGQDVKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide

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